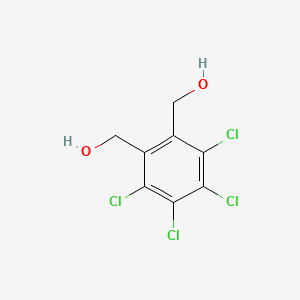![molecular formula C2H7N5O B14637381 1-amino-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14637381.png)
1-amino-3-[(E)-hydrazinylidenemethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-[(E)-hydrazinylidenemethyl]urea is a unique organic compound characterized by its distinctive structure, which includes an amino group, a hydrazinylidene group, and a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Amino-3-[(E)-hydrazinylidenemethyl]urea can be synthesized through several methods. One common approach involves the reaction of hydrazine with an appropriate isocyanate under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-3-[(E)-hydrazinylidenemethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acidic or basic catalysts.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified hydrogenation states.
Substitution: Substituted derivatives with new functional groups attached to the amino or hydrazinylidene moieties.
Wissenschaftliche Forschungsanwendungen
1-Amino-3-[(E)-hydrazinylidenemethyl]urea has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 1-amino-3-[(E)-hydrazinylidenemethyl]urea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with enzymes and receptors, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
1-Amino-3-[(E)-hydrazinylidenemethyl]thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
1-Amino-3-[(E)-hydrazinylidenemethyl]carbamate: Similar structure but with a carbamate group instead of the urea moiety.
1-Amino-3-[(E)-hydrazinylidenemethyl]guanidine: Similar structure but with a guanidine group instead of the urea moiety
Uniqueness: 1-Amino-3-[(E)-hydrazinylidenemethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .
Eigenschaften
Molekularformel |
C2H7N5O |
|---|---|
Molekulargewicht |
117.11 g/mol |
IUPAC-Name |
1-amino-3-[(E)-hydrazinylidenemethyl]urea |
InChI |
InChI=1S/C2H7N5O/c3-6-1-5-2(8)7-4/h1H,3-4H2,(H2,5,6,7,8) |
InChI-Schlüssel |
SZFYZTOCTRYFJR-UHFFFAOYSA-N |
Isomerische SMILES |
C(=N/N)\NC(=O)NN |
Kanonische SMILES |
C(=NN)NC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


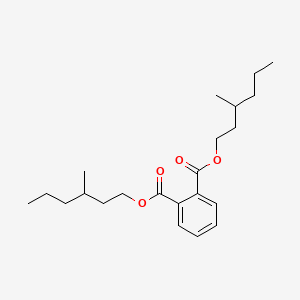
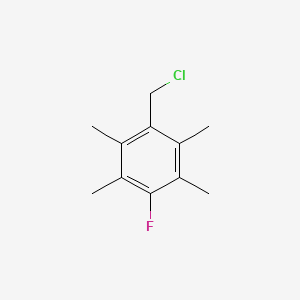
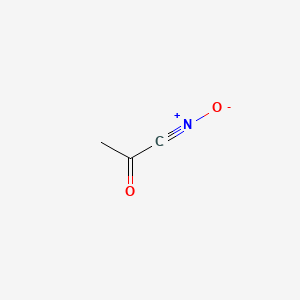
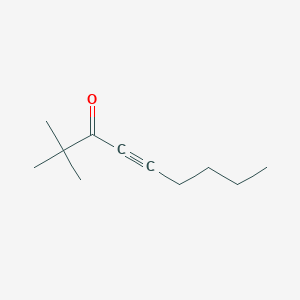
![2-Propenoic acid, 2-methyl-, 3-[(acetyloxy)dimethylsilyl]propyl ester](/img/structure/B14637320.png)
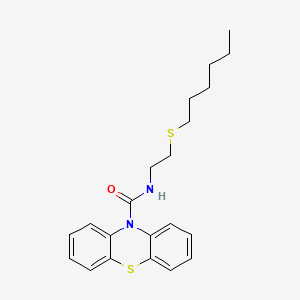
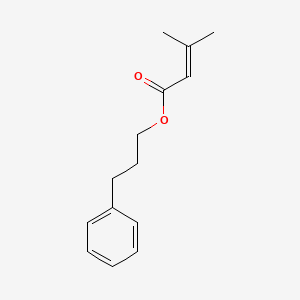
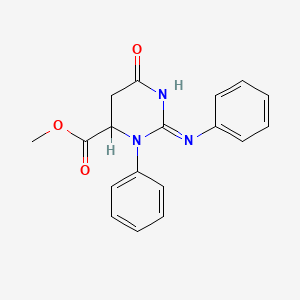


![[(1,2-Dicyanoethyl)sulfanyl]acetic acid](/img/structure/B14637329.png)
